1-(pyridin-2-yl)ethane-1,2-diol hydrochloride
Description
1-(Pyridin-2-yl)ethane-1,2-diol hydrochloride is a diol derivative featuring a pyridine ring substituted at the 2-position of the ethane-1,2-diol backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in coordination chemistry, pharmaceutical intermediates, and biochemical research. Its molecular formula is C₇H₁₀ClNO₂ (molecular weight: 175.61 g/mol), with the pyridin-2-yl group influencing electronic properties and metal-coordination capabilities .
Properties
CAS No. |
51594-24-2 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-pyridin-2-ylethane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c9-5-7(10)6-3-1-2-4-8-6;/h1-4,7,9-10H,5H2;1H |
InChI Key |
UQYDVJUHPWTDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)ethane-1,2-diol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated pyridines.
Scientific Research Applications
1-(Pyridin-2-yl)ethane-1,2-diol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
1-(Pyridin-2-yl)ethane-1,2-diol hydrochloride is compared with other similar compounds, such as 1-(pyridin-2-yl)ethan-1-one and pyridinylpiperazine. While these compounds share structural similarities, this compound is unique in its diol structure and hydrochloride group, which contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
1-(Pyridin-4-yl)ethane-1,2-diol Hydrochloride
- Structure : Pyridine substituent at the 4-position instead of 2.
- Properties: Similar molecular formula (C₇H₁₀ClNO₂) and weight (175.61 g/mol) but distinct electronic effects. Applications include organic synthesis intermediates and ligand precursors .
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
- Structure : Benzimidazole replaces pyridine.
- Properties: Increased aromaticity and hydrogen-bonding capacity due to the fused benzene ring. Exhibits instability under oxidative conditions, forming quinoxaline derivatives (e.g., 2-(1H-benzo[d]imidazol-2-yl)quinoxaline) .
Aromatic Ring Substitutions
1-(4-Chlorophenyl)ethane-1,2-diol
- Structure : Chlorophenyl group replaces pyridin-2-yl.
- Properties : Molecular formula C₈H₉ClO₂ (MW: 172.61 g/mol ), melting point 82–83°C , and higher hydrophobicity. Used in lignin model studies and oxidative degradation experiments, where side-chain reactivity dominates over aromatic ring interactions .
1-(4-Nitrophenyl)ethane-1,2-diol
Heterocyclic and Functional Group Variations
1,2-Bis(6-methylpyridine-2-yl)ethene-1,2-diol
- Structure : Two 6-methylpyridin-2-yl groups.
- Properties : Enhanced metal-chelating ability due to dual pyridine coordination sites. Forms stable complexes with transition metals like zinc and palladium .
N1-(Pyridin-2-yl)ethane-1,2-diamine Hydrochloride
Comparative Data Table
Coordination Chemistry
- Pyridin-2-yl vs. Pyridin-4-yl : The 2-position nitrogen in pyridine facilitates stronger metal coordination (e.g., Zn²⁺, Pd²⁺) due to proximity to the diol group, enabling stable complex formation .
- Schiff Base Derivatives : Hydrolytic cleavage of Schiff bases (e.g., N,N′-bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine) yields pyridin-2-yl diol derivatives, critical in synthesizing bioactive metal complexes .
Biological Activity
1-(Pyridin-2-yl)ethane-1,2-diol hydrochloride, a compound with the molecular formula C7H9ClN2O2, has garnered interest for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
- Molecular Weight : 179.61 g/mol
- Molecular Structure : The compound features a pyridine ring attached to an ethane-1,2-diol moiety, which contributes to its unique chemical behavior and biological interactions.
This compound is known to interact with various biological targets, primarily through enzyme modulation and receptor binding. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting their catalytic activity. For example, studies indicate that related compounds exhibit inhibitory effects on certain fungal enzymes, suggesting a similar potential for this compound.
- Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression and cellular metabolism. Research indicates that it can affect the expression of genes involved in critical metabolic processes.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to form stable complexes with metal ions enhances its efficacy in biological systems.
Anticancer Potential
The compound is under investigation for its anticancer properties. In vitro studies have demonstrated that it can induce cell cycle arrest in cancer cell lines such as HepG2 (liver cancer) and SKOV-3 (ovarian cancer), suggesting its potential as a therapeutic agent .
Case Studies
- Cell Cycle Arrest : A study indicated that this compound induced G1/M phase arrest in HepG2 cells, leading to reduced proliferation rates. This effect was comparable to known chemotherapeutic agents like Taxol but required further investigation into its in vivo efficacy .
- Antimicrobial Testing : In laboratory settings, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. Further studies are needed to elucidate the exact mechanisms behind this activity.
Research Applications
The compound serves multiple roles in scientific research:
- Biochemical Research : It is utilized as a ligand in coordination chemistry and enzyme mechanism studies due to its ability to form stable complexes with metal ions.
- Pharmaceutical Development : Ongoing research aims to explore its therapeutic potential for treating various diseases, particularly those involving metabolic dysregulation and cancer.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 179.61 g/mol | Varies by structure |
| Antimicrobial Activity | Yes | Some derivatives exhibit similar activity |
| Anticancer Activity | Yes | Varies; some show enhanced effects |
| Mechanism of Action | Enzyme inhibition; receptor binding | Similar mechanisms observed |
Q & A
Q. How can researchers optimize the synthesis of 1-(pyridin-2-yl)ethane-1,2-diol hydrochloride to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to systematically vary parameters such as temperature, solvent polarity, reaction time, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical factors influencing yield and purity .
- Computational Pre-screening: Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediate stabilities, reducing trial-and-error experimentation .
- Purification Strategies: Validate purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and compare retention times against known standards .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and 4°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- pH-Dependent Stability: Dissolve the compound in buffers (pH 1–13) and track decomposition kinetics using UV-Vis spectroscopy (λ = 260 nm for pyridine absorption) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated computationally and experimentally?
Methodological Answer:
- Mechanistic Modeling: Use DFT (e.g., B3LYP/6-31G*) to simulate intermediates and transition states. Compare activation energies for plausible pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
- Isotopic Labeling: Introduce or isotopes at the diol group to trace oxygen or proton transfer steps via MS/MS fragmentation patterns .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Error Source Analysis: Cross-validate computational models (e.g., solvent effects in DFT using PCM vs. SMD solvation models) and re-examine experimental conditions (e.g., trace moisture in reactions) .
- Multi-Method Validation: Combine kinetics (stopped-flow spectroscopy), in-situ IR, and computational microkinetic modeling to reconcile discrepancies .
Q. How can impurities in this compound batches be identified and quantified?
Methodological Answer:
Q. What methodologies enable the study of this compound’s coordination chemistry in catalytic systems?
Methodological Answer:
- Ligand Screening: Test metal-binding affinity via UV-Vis titrations (e.g., with Zn, Cu) and calculate stability constants using Benesi-Hildebrand plots .
- X-ray Crystallography: Co-crystallize with transition metals (e.g., ZnCl) to resolve coordination geometry and ligand denticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
